molecular formula C18H17NO3 B12592470 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal CAS No. 649558-99-6

3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal

Cat. No.: B12592470
CAS No.: 649558-99-6
M. Wt: 295.3 g/mol
InChI Key: CFJJYIDZRNWBGG-UHFFFAOYSA-N
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Description

3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzoyl group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like toluene or ethanol.

Scientific Research Applications

3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways . The benzoyl and hydroxy groups also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal can be compared with other indole derivatives, such as:

Properties

CAS No.

649558-99-6

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-(1-benzoyl-2-hydroxy-2,3-dihydroindol-3-yl)propanal

InChI

InChI=1S/C18H17NO3/c20-12-6-10-15-14-9-4-5-11-16(14)19(18(15)22)17(21)13-7-2-1-3-8-13/h1-5,7-9,11-12,15,18,22H,6,10H2

InChI Key

CFJJYIDZRNWBGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C(C3=CC=CC=C32)CCC=O)O

Origin of Product

United States

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